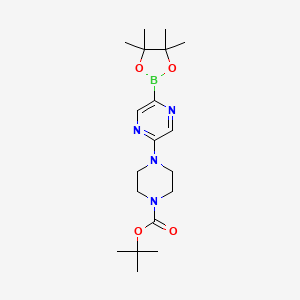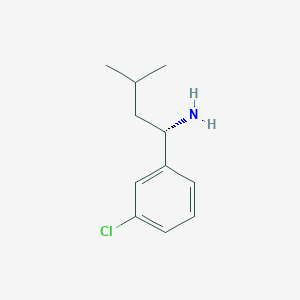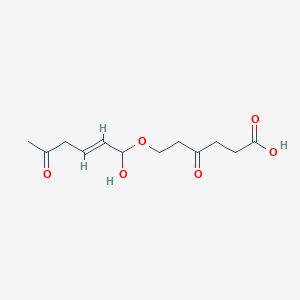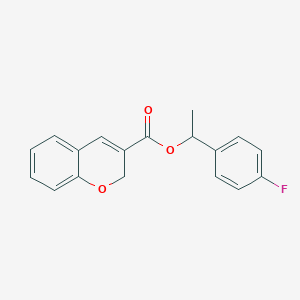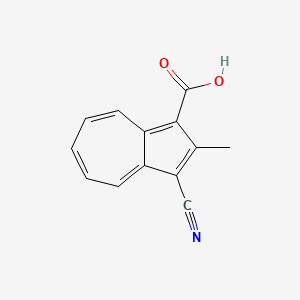
3-Cyano-2-methylazulene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-2-methylazulene-1-carboxylic acid is a chemical compound belonging to the azulene family, characterized by its unique structure comprising a fused five- and seven-membered ring system. Azulene derivatives are known for their vibrant blue color and have been studied for various applications in organic electronics, pharmaceuticals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-2-methylazulene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the protection of the C-3 position of guaiazulene with an ester group to inhibit unwanted reactions. . The final steps often involve oxidation reactions to achieve the desired carboxylic acid derivative.
Industrial Production Methods: Industrial production methods for azulene derivatives, including this compound, often rely on scalable synthetic routes that ensure high yield and purity. These methods may involve the use of catalysts and optimized reaction conditions to facilitate large-scale production .
化学反応の分析
Types of Reactions: 3-Cyano-2-methylazulene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the azulene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .
科学的研究の応用
3-Cyano-2-methylazulene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 3-Cyano-2-methylazulene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Azulene-1-carboxylic acid: Shares a similar azulene core structure but lacks the cyano and methyl substituents.
Guaiazulene: Another azulene derivative with different substituents, known for its anti-inflammatory properties.
Uniqueness: 3-Cyano-2-methylazulene-1-carboxylic acid is unique due to the presence of both cyano and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activities compared to other azulene derivatives .
特性
分子式 |
C13H9NO2 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
3-cyano-2-methylazulene-1-carboxylic acid |
InChI |
InChI=1S/C13H9NO2/c1-8-11(7-14)9-5-3-2-4-6-10(9)12(8)13(15)16/h2-6H,1H3,(H,15,16) |
InChIキー |
ATVDRSKWFOVVCR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=CC2=C1C(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


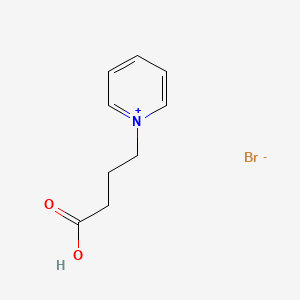
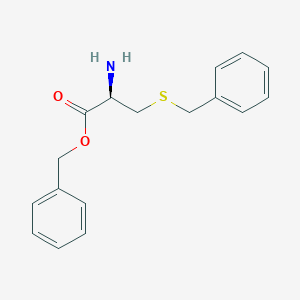
![Thieno[2,3-d]pyridazin-7-amine](/img/structure/B12946982.png)
![2-(Pyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12946987.png)
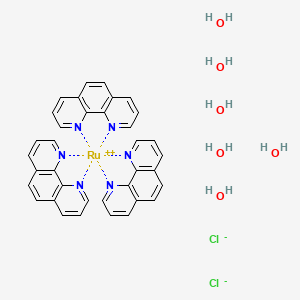
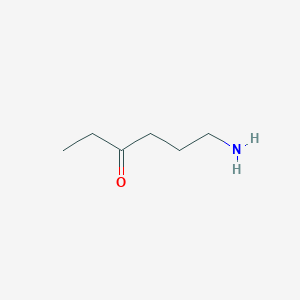
![6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12947003.png)

